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2-(Naphthalen-2-YL)-4-nitrobenzoic acid

Cat. No.: B6329508
CAS No.: 1261902-36-6
M. Wt: 293.27 g/mol
InChI Key: GUOFNQWEHPARRS-UHFFFAOYSA-N
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Description

Contextualization within Substituted Benzoic Acids and Naphthalene (B1677914) Derivatives

The chemical identity of 2-(naphthalen-2-yl)-4-nitrobenzoic acid is rooted in its two primary components: the substituted benzoic acid core and the naphthalene moiety.

Substituted Benzoic Acids: Benzoic acid and its derivatives are a cornerstone of organic chemistry. merckmillipore.com The properties of the aromatic ring are significantly influenced by the nature and position of its substituents. The carboxylic acid group (-COOH) is an electron-withdrawing group and directs incoming electrophiles to the meta-position. isc.ac However, in the case of this compound, the ring already bears a nitro group and a bulky naphthalene substituent. The nitro group (-NO2) is a very strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution and also directs incoming groups to the meta-position relative to itself. isc.ac The presence of these groups makes the synthesis of such a specifically substituted pattern a non-trivial challenge.

Naphthalene Derivatives: Naphthalene is the simplest polycyclic aromatic hydrocarbon (PAH), consisting of two fused benzene (B151609) rings. vedantu.com This extended π-electron system gives naphthalene derivatives distinct photophysical properties and reactivity compared to simpler benzene derivatives. beilstein-journals.org The introduction of substituents onto the naphthalene ring can lead to a wide array of compounds with applications ranging from dyes and polymers to pharmaceuticals. nih.govnih.gov Research has explored the synthesis of highly substituted naphthalenes as precursors for biologically active naphthoic acids. isc.acnih.gov The fusion of this larger, electron-rich aromatic system to the benzoic acid core is expected to impart unique steric and electronic properties to the target molecule.

Significance of Aromatic Carboxylic Acids and Nitroaromatic Scaffolds in Chemical Science

Aromatic carboxylic acids are a vital class of organic compounds, serving as key intermediates in the synthesis of a vast range of products, including pharmaceuticals, polymers, and dyes. vedantu.com Their acidity and the reactivity of the carboxyl group allow for a multitude of chemical transformations, such as esterification and amidation. Sodium benzoate, a simple derivative, is widely used as a food preservative. isc.ac In medicinal chemistry, the benzoic acid scaffold is present in numerous drugs. merckmillipore.comnist.gov

Nitroaromatic scaffolds are equally important, though often for different reasons. The nitro group is one of the most powerful electron-withdrawing groups, a property that profoundly influences a molecule's reactivity. libretexts.org This feature is exploited in the synthesis of many chemical intermediates, dyes, and agrochemicals. nih.govyoutube.comyoutube.com Furthermore, many polynitro compounds are known for their energetic properties and are used as explosives. libretexts.orgacs.org In synthetic chemistry, the nitro group is a versatile functional handle, as it can be readily reduced to an amino group, providing a gateway to a different class of compounds, the aromatic amines. libretexts.org The presence of a nitro group in a molecule like this compound therefore suggests potential for further functionalization and a strong influence on the molecule's electronic properties.

Research Rationale for Investigating Hybrid Naphthalene-Benzoic Acid Structures

The strategic combination of distinct molecular fragments to create hybrid molecules is a powerful approach in modern chemical research. This strategy is predicated on the idea that the resulting hybrid may exhibit novel or enhanced properties derived from its constituent parts.

The rationale for investigating hybrid structures like this compound includes:

Creation of Novel Ligands: The rigid biaryl backbone combined with the carboxylic acid functional group makes such molecules candidates for use as ligands in coordination chemistry and organometallic catalysis. The specific arrangement of atoms could allow for unique binding modes with metal centers.

Development of Molecular Probes: The naphthalene moiety is inherently fluorescent. The electronic interplay between the electron-rich naphthalene system and the electron-deficient nitrobenzoic acid part could lead to interesting photophysical properties, such as intramolecular charge transfer (ICT), making it a potential candidate for fluorescent sensors or probes.

Precursors for Bioactive Molecules: Both naphthalene and benzoic acid derivatives are found in biologically active compounds. nih.govnist.gov For instance, substituted naphthoic acids have been investigated as potential therapeutics. nih.gov By combining these two scaffolds, chemists can explore new regions of chemical space in the search for novel drug candidates. The synthesis of such hybrids provides precursors for a variety of more complex molecules. isc.ac

Overview of Current Research Trends in Structurally Related Organic Compounds

The study of this compound is situated within several active areas of contemporary organic chemistry research.

A dominant trend is the development of efficient and selective methods for the construction of carbon-carbon bonds, particularly for creating biaryl linkages. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most versatile and widely used methods for this purpose. libretexts.orgyoutube.com This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. youtube.comyoutube.com It is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of its reagents. youtube.com The synthesis of this compound would likely be approached via a Suzuki coupling strategy.

Another significant research area is the functionalization of polycyclic aromatic hydrocarbons (PAHs). beilstein-journals.org While simple PAHs are often environmental pollutants, their substituted and functionalized derivatives are valuable in materials science and medicinal chemistry. nih.gov Researchers are actively developing new synthetic routes to access polysubstituted naphthalenes with precise control over the substituent pattern, as this is key to tuning their properties. nih.gov

The synthesis of complex benzoic acid derivatives also remains a focus, particularly for pharmaceutical applications. nist.govresearchgate.net The ability to precisely install multiple, diverse substituents onto a benzene ring is crucial for optimizing the biological activity and pharmacokinetic properties of drug candidates.

Research Findings: A Plausible Synthetic Approach

This would involve coupling a naphthalene-based organoboron reagent with a substituted nitrobenzoic acid, or vice versa. Below is a table outlining a potential synthetic pathway.

Table 1: Plausible Synthesis via Suzuki-Miyaura Coupling

StepReactant 1Reactant 2Catalyst/ReagentsProductRationale/Reference
Coupling 2-Bromo-4-nitrobenzoic acidNaphthalene-2-boronic acidPd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃ or Cs₂CO₃), Solvent (e.g., Toluene/Water or Dioxane/Water)This compound The Suzuki coupling is a premier method for constructing aryl-aryl bonds. It is known to be tolerant of various functional groups, including nitro groups and carboxylic acids. libretexts.orgacs.orgyoutube.com

Physicochemical Data of Precursor Moieties

To understand the potential properties of the target compound, it is useful to examine the data for its parent structures.

Table 2: Properties of Key Precursor Structures

Compound NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
4-Nitrobenzoic acid C₇H₅NO₄167.12237-240Pale yellow solid
Naphthalene C₁₀H₈128.1780.26White crystalline solid
2-Naphthoic acid C₁₁H₈O₂172.18185-187White to off-white powder

Data sourced from publicly available chemical databases. vedantu.comnist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H11NO4 B6329508 2-(Naphthalen-2-YL)-4-nitrobenzoic acid CAS No. 1261902-36-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-naphthalen-2-yl-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4/c19-17(20)15-8-7-14(18(21)22)10-16(15)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOFNQWEHPARRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618694
Record name 2-(Naphthalen-2-yl)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-36-6
Record name 2-(Naphthalen-2-yl)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Solid State Structural Elucidation

Vibrational Spectroscopy for Molecular Structure and Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups and probing the molecular vibrations of the title compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint, with specific absorption bands corresponding to different functional groups. For 2-(Naphthalen-2-YL)-4-nitrobenzoic acid, the key expected vibrational modes are associated with the carboxylic acid, the nitro group, and the aromatic systems of the naphthalene (B1677914) and benzene (B151609) rings.

The carboxylic acid functional group would be readily identifiable by a broad O-H stretching band, typically appearing in the 2500-3300 cm⁻¹ region, and a strong C=O (carbonyl) stretching band between 1700 and 1725 cm⁻¹. The nitro group (NO₂) is expected to show two characteristic stretching vibrations: a symmetric stretch around 1350 cm⁻¹ and an asymmetric stretch near 1530 cm⁻¹. asianpubs.orgoakwoodchemical.com Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the naphthalene and benzene rings would appear in the 1400-1600 cm⁻¹ range.

Table 1: Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300O-H Stretch (broad)Carboxylic Acid
~3100C-H StretchAromatic (Naphthalene, Benzene)
1700-1725C=O StretchCarboxylic Acid
~1530N-O Asymmetric StretchNitro Group
1400-1600C=C StretchAromatic Rings
~1350N-O Symmetric StretchNitro Group

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a valuable complement to FT-IR. While polar groups like the carbonyl are strong in the IR spectrum, non-polar, symmetric vibrations often produce strong signals in Raman spectra. The symmetric breathing modes of the aromatic rings are expected to be prominent. Specifically, the nitro group's symmetric stretch around 1350 cm⁻¹ is typically a very strong and characteristic band in the Raman spectrum. chemicalbook.com Aromatic C-H stretching is also observable around 3070 cm⁻¹. rsc.org

Table 2: Predicted Raman Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3070C-H StretchAromatic (Naphthalene, Benzene)
~1600C=C StretchAromatic Rings
~1350N-O Symmetric Stretch (strong)Nitro Group
1000-1200Ring Breathing ModesAromatic Rings

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Crystal Packing Analysis

Intermolecular Interactions and Supramolecular Assembly

The solid-state architecture of this compound is anticipated to be governed by a sophisticated network of intermolecular interactions, leading to a complex supramolecular assembly. While direct crystallographic data for this specific compound is not available in the reviewed literature, a detailed analysis can be extrapolated from structurally related compounds, such as other 2-substituted 4-nitrobenzoic acids and molecules containing both naphthalene and nitrophenyl moieties. nih.govresearchgate.net The interplay of strong hydrogen bonds from the carboxylic acid group, various weaker hydrogen bonds, and aromatic interactions involving the naphthalene and nitrophenyl rings are expected to be the primary determinants of the crystal packing.

Hydrogen Bonding Networks (O-H···O, C-H···O, N-H···O)

The most prominent intermolecular interaction in the crystal structure of this compound is predicted to be the classic carboxylic acid dimer formation via strong O-H···O hydrogen bonds. In analogous benzoic acid derivatives, these interactions typically form a centrosymmetric R²₂(8) ring motif. For instance, in 4-nitro-2-(trifluoromethyl)benzoic acid, the O–H···O hydrogen bond distance is reported to be 2.6337 (16) Å, a value indicative of a robust hydrogen-bonding interaction that dictates the primary pairing of molecules in the crystal lattice. doaj.org

Beyond this primary interaction, a variety of weaker C-H···O hydrogen bonds are expected to further stabilize the crystal structure. The aromatic protons of the naphthalene and the nitro-substituted benzene ring, as well as the protons of the aliphatic chain in some derivatives, can act as hydrogen bond donors to the oxygen atoms of the nitro and carboxyl groups. In a related compound, 1-[(E)-2-(3-nitrophenyl)diazen-1-yl]naphthalen-2-ol, intermolecular C—H⋯O hydrogen bonds are observed, contributing to the formation of chains within the crystal structure. nih.gov Similar interactions are plausible for the title compound, linking the primary carboxylic acid dimers into higher-order structures.

While less common, N-H···O hydrogen bonds could be present if the compound co-crystallizes with a molecule containing an N-H donor. In the pure form of this compound, this specific interaction is not anticipated. However, in co-crystals, such as that of 4-chloro-2-nitrobenzoic acid with 4-hydroxyquinoline (B1666331), N—H⋯O hydrogen bonds contribute to the formation of tapes and a three-dimensional network. nih.gov

Interactive Data Table: Expected Hydrogen Bond Geometries in this compound and Analogs

Interaction TypeDonor (D)Acceptor (A)Typical D···A Distance (Å)Structural MotifReference Analog
O-H···OCarboxylic Acid (-COOH)Carboxylic Acid (C=O)2.6 - 2.7Centrosymmetric Dimer (R²₂(8))4-nitro-2-(trifluoromethyl)benzoic acid doaj.org
C-H···OAromatic C-HNitro (-NO₂) or Carbonyl (C=O)3.2 - 3.5Chain or Sheet Formation1-[(E)-2-(3-nitrophenyl)diazen-1-yl]naphthalen-2-ol nih.gov
N-H···OAmine/Amide N-HNitro (-NO₂) or Carbonyl (C=O)2.9 - 3.2Co-crystal Assembly4-chloro-2-nitrobenzoic acid with 4-hydroxyquinoline nih.gov
Aromatic π-π Stacking Interactions

The presence of two extended aromatic systems, the naphthalene and the nitrophenyl rings, strongly suggests that π-π stacking interactions will play a crucial role in the supramolecular assembly of this compound. The relative orientation of these rings will be a balance between maximizing favorable stacking and minimizing steric hindrance. In the crystal structure of 1-[(E)-2-(3-nitrophenyl)diazen-1-yl]naphthalen-2-ol, significant π–π stacking interactions are observed between the benzene and naphthalene rings with a centroid-to-centroid distance of 3.607 (2) Å. nih.gov Similarly, in a co-crystal of 4-chloro-2-nitrobenzoic acid, π–π interactions with centroid–centroid distances between 3.5504 (8) and 3.9010 (11) Å contribute to the formation of layered structures. nih.gov It is therefore highly probable that the crystal packing of the title compound will feature layers or columns of molecules stabilized by offset or face-to-face π-π stacking of the aromatic rings.

Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Interaction Contribution

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. Although a crystal structure for this compound is not available, analysis of related compounds provides a strong indication of what would be expected.

For a compound containing both naphthalene and nitrophenyl groups, 2-({5-[(naphthalen-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-nitrophenyl)ethanone, Hirshfeld surface analysis revealed that the most significant contributions to the surface contacts are from H···H (39.7%), H···O/O···H (18.6%), and H···C/C···H (18.2%) interactions. nih.gov In another related structure, 1-[(E)-2-(3-nitrophenyl)diazen-1-yl]naphthalen-2-ol, the contributions were H···O/O···H (28.5%), H···H (26.4%), and C···C (6.1%), the latter being indicative of π-π stacking. nih.gov

Based on these analogs, a Hirshfeld surface analysis of this compound would be expected to show:

d_norm surface: Red spots indicating close contacts corresponding to the O-H···O hydrogen bonds of the carboxylic acid dimer, as well as weaker C-H···O interactions.

Shape index: Characteristic red and blue triangular patterns indicative of π-π stacking between the aromatic rings.

Fingerprint plots: A breakdown of the percentage contributions of different intermolecular contacts. The most prominent features would likely be sharp spikes for O···H contacts, a large central region for H···H contacts, and "wings" corresponding to C···H and C···C contacts.

Interactive Data Table: Expected Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypeExpected Contribution (%)Associated InteractionReference Analog
H···H30 - 40van der Waals forces nih.gov
O···H / H···O20 - 30Hydrogen Bonding (O-H···O, C-H···O) nih.govnih.gov
C···H / H···C15 - 20van der Waals forces, C-H···π nih.gov
C···C5 - 10π-π Stacking nih.gov
N···H / H···N< 10Weak van der Waals nih.gov

Charge Density Analysis from High-Resolution X-ray Diffraction Data

A high-resolution X-ray diffraction study and subsequent charge density analysis would provide profound insights into the electronic structure and bonding characteristics of this compound. While no such study has been performed on the title compound, research on analogs like 4-nitrobenzoic acid offers a framework for what could be expected. researchgate.net

The analysis, based on the multipolar model of Hansen and Coppens, would allow for the determination of the topological properties of the electron density, including the location of bond critical points (BCPs) and the values of the electron density (ρ) and its Laplacian (∇²ρ) at these points. This would enable a quantitative description of the covalent and non-covalent interactions.

For the O-H···O hydrogen bonds of the carboxylic acid dimer, the topological analysis would be expected to reveal BCPs with specific ρ and ∇²ρ values characteristic of strong, partially covalent interactions. Similarly, BCPs would be located for the weaker C-H···O and π-π stacking interactions, allowing for their energetic and geometric characterization. The charge density distribution would also reveal the electrostatic potential of the molecule, highlighting the electron-rich and electron-poor regions that drive the intermolecular interactions. The nitro group and the carboxylic acid group would be strongly electronegative regions, while the aromatic protons would be electropositive. This electrostatic landscape would be fundamental to understanding the supramolecular assembly.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental characteristics of 2-(naphthalen-2-yl)-4-nitrobenzoic acid at the atomic level. These calculations solve the Schrödinger equation for the molecule, providing a wealth of information about its behavior and properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying medium to large organic molecules like this compound. DFT methods are used to determine the molecule's electronic structure and to predict its three-dimensional geometry.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation. The molecule possesses several rotatable bonds, particularly the bond connecting the naphthalene (B1677914) and phenyl rings, and the bond connecting the carboxylic acid group to the phenyl ring.

Table 1: Selected Optimized Geometrical Parameters for this compound (Note: The following data is illustrative and based on typical values for similar molecular fragments, as specific experimental or high-level computational data for this exact molecule is not widely available in public literature.)

ParameterBond/AtomsCalculated Value
Bond LengthC-C (inter-ring)~1.49 Å
Bond LengthC-COOH~1.48 Å
Bond LengthC-NO₂~1.47 Å
Bond AngleC-C-C (inter-ring)~120°
Dihedral AngleNaphthyl-Phenyl~45-55°

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the normal modes of vibration of the molecule. The results are used to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific type of atomic motion, such as the stretching of a C-H bond, the bending of a C-C-C angle, or the torsional motion around a single bond.

For this compound, characteristic vibrational frequencies would be expected for the O-H stretch of the carboxylic acid group, the C=O stretch, the asymmetric and symmetric stretches of the NO₂ group, and the various C-H and C-C stretching and bending modes of the aromatic rings. Comparing the predicted spectrum with an experimentally measured one can help to confirm the molecule's structure and the accuracy of the computational model.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The predicted chemical shifts can then be correlated with experimental data to aid in the assignment of signals to specific atoms in the molecule. For a molecule with a complex aromatic region in its ¹H NMR spectrum, such as this compound, theoretical predictions can be particularly valuable.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive.

In this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system, while the LUMO is likely to be concentrated on the electron-withdrawing nitro-substituted phenyl ring. This separation of the frontier orbitals has implications for the molecule's electronic transitions and potential applications in materials science.

Table 2: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar molecular fragments.)

PropertyCalculated Value (eV)
HOMO Energy~ -6.5 eV
LUMO Energy~ -2.8 eV
HOMO-LUMO Gap~ 3.7 eV

Chemical Potential (μ): Related to the escaping tendency of electrons from the molecule. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. A harder molecule is less reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These descriptors are valuable for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions. The presence of both a large aromatic system and electron-withdrawing and -donating groups in this compound would lead to interesting values for these reactivity indices, reflecting its complex electronic nature.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a crucial tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface displays regions of varying electrostatic potential.

For aromatic compounds containing nitro groups, the MEP map typically reveals distinct regions of positive and negative potential. researchgate.net The area around the nitro group (–NO₂) is characterized by a strong negative potential (often depicted in red or yellow) due to the high electronegativity of the oxygen atoms. This makes the nitro group a likely site for electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings exhibit a positive potential (shown in blue), indicating them as sites susceptible to nucleophilic attack. researchgate.net The carboxylic acid group presents a dual character: the carbonyl oxygen is a center of negative potential, while the hydroxyl hydrogen is a region of high positive potential, predisposing it to act as a hydrogen bond donor.

In a molecule like this compound, the most negative potential would be localized on the oxygen atoms of the nitro and carboxyl groups, while the most positive potential would be on the carboxylic acid's hydroxyl hydrogen.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and donor-acceptor interactions within a molecule, quantifying the stabilization energies associated with these charge transfers. primescholars.com For nitro-substituted aromatic systems, NBO analysis is particularly revealing.

A key finding from NBO analysis on related nitroaromatic compounds is the significant intramolecular charge transfer from the aromatic rings (the donor) to the electron-withdrawing nitro group (the acceptor). primescholars.comscience.gov This delocalization is primarily due to the interaction between the lone pair orbitals of the oxygen atoms in the nitro group and the antibonding π* orbitals of the aromatic system. These interactions, often denoted as n → π*, result in substantial stabilization energies, indicating a more stable molecular structure due to electron delocalization.

Furthermore, NBO analysis confirms the hybridization of the atoms. In the aromatic rings (naphthalene and benzene), the carbon atoms are sp² hybridized, consistent with their planar structure. The nitrogen atom in the nitro group also exhibits sp² hybridization.

Table 1: Representative NBO Analysis Data for a Nitroaromatic Compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP(1) O (Nitro)π(N-O)25.50Intramolecular Charge Transfer
π(C-C) (Ring)π(C-C) (Ring)20.15π-Delocalization
π(C-C) (Ring)π*(N-O)5.80Ring to Nitro Group Transfer

Note: The data in this table is representative and derived from studies on analogous nitroaromatic molecules for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules and simulating their UV-Vis absorption spectra. For aromatic compounds, the electronic transitions are typically of the π → π* and n → π* type.

In a molecule like this compound, the presence of the extended π-system of the naphthalene ring, combined with the phenyl ring and the nitro group, would lead to several absorption bands in the UV-Vis spectrum. TD-DFT calculations on similar naphthalenyl derivatives and nitroaromatic compounds show that the lowest energy electronic transitions are often associated with the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition. researchgate.net The HOMO is typically located on the electron-rich naphthalene ring system, while the LUMO is often centered on the nitro-substituted phenyl ring, indicating a significant charge-transfer character for this transition.

Simulated spectra for related compounds help in assigning the observed experimental absorption bands to specific electronic transitions within the molecule.

Intermolecular Interaction Energy Calculations and Topology of Electron Density

The way molecules of this compound would interact with each other in the solid state is governed by a variety of non-covalent interactions, which can be analyzed in detail using advanced computational techniques.

Symmetry-Adapted Perturbation Theory (SAPT) for Energy Decomposition

Symmetry-Adapted Perturbation Theory (SAPT) is a method used to calculate the interaction energy between molecules and decompose it into physically meaningful components: electrostatic, exchange, induction, and dispersion. This provides a deep understanding of the nature of intermolecular bonding.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to characterize chemical bonds and intermolecular interactions. researchgate.net By locating bond critical points (BCPs) between atoms, QTAIM can differentiate between covalent bonds and weaker non-covalent interactions.

In studies of cocrystals involving nitro-substituted benzoic acids, QTAIM analysis has been used to characterize the hydrogen bonds. researchgate.net The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are indicative of the strength and nature of the interaction. For the strong O-H···O hydrogen bonds forming the carboxylic acid dimer, the electron density is relatively high and the Laplacian is positive, which is characteristic of strong closed-shell interactions. Weaker interactions, such as C-H···O contacts, would show significantly lower values for ρ and ∇²ρ at their respective BCPs.

Computational Studies of Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like those containing donor and acceptor groups on a π-conjugated system, are often investigated for their nonlinear optical (NLO) properties. The nitro group (acceptor) and the naphthalene ring (donor) in this compound suggest it could have interesting NLO characteristics.

Computational studies on nitro-substituted aromatic compounds have shown that they can possess large first hyperpolarizability (β) values, which is a measure of the second-order NLO response. primescholars.com The magnitude of β is highly dependent on the efficiency of the intramolecular charge transfer from the donor to the acceptor moiety. DFT calculations are commonly employed to predict the polarizability (α) and hyperpolarizability (β) of such molecules. The presence of the electron-withdrawing nitro group and the extensive π-conjugation path are key structural features that can lead to enhanced NLO properties.

Table 2: Calculated NLO Properties for a Representative Nitroaromatic Compound

PropertyCalculated Value (a.u.)
Dipole Moment (μ)5.8 D
Mean Polarizability (α)185.2
First Hyperpolarizability (β)2150.4

Note: The data in this table is representative and derived from studies on analogous nitroaromatic molecules for illustrative purposes. The actual values for the title compound would require specific calculations.

Solvent Effects on Molecular and Electronic Structure through Continuum Solvation Models

The surrounding solvent environment can significantly influence the properties of a solute molecule. Continuum solvation models are powerful computational tools used to probe these effects by representing the solvent as a continuous medium with specific dielectric properties, rather than modeling individual solvent molecules. wikipedia.org This approach allows for the efficient calculation of solvent effects on the molecular and electronic structure of complex molecules like this compound.

Commonly employed methods include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). wikipedia.orgccu.edu.tw These models calculate the free energy of solvation by considering electrostatic contributions, arising from the interaction of the solute's charge distribution with the solvent's dielectric field, and non-electrostatic contributions, such as cavitation (the energy required to create a space for the solute in the solvent) and dispersion-repulsion interactions. wikipedia.orguni-muenchen.de

Influence on Molecular Geometry and Dipole Moment

The dipole moment of the molecule is particularly sensitive to the solvent environment. An increase in solvent polarity is expected to lead to an increase in the ground-state dipole moment of this compound due to the polarization of its electron density by the solvent's reaction field. This phenomenon is well-documented for polar molecules like nitrobenzene. rsc.org The stabilization of the ground state in polar solvents is generally more significant than that of less polar excited states, which has direct consequences for the molecule's electronic absorption spectrum. ucsb.edu

Influence on Electronic Structure and Spectra (Solvatochromism)

The effect of the solvent on the electronic absorption spectrum of a molecule is known as solvatochromism. Time-Dependent Density Functional Theory (TD-DFT) combined with continuum solvation models is a standard method for predicting these spectral shifts. qu.edu.qarsc.org For a molecule like this compound, which possesses both electron-donating (naphthalene) and electron-withdrawing (nitrobenzoic acid) components, its electronic transitions likely have a significant charge-transfer character.

The nature of the solvatochromic shift (a shift to longer wavelengths, i.e., red shift or bathochromism, or to shorter wavelengths, i.e., blue shift or hypsochromism) depends on the relative polarity of the ground and excited states.

Negative Solvatochromism (Blue Shift): If the ground state is more polar than the excited state, an increase in solvent polarity will stabilize the ground state more than the excited state. This leads to a larger energy gap between the two states and a shift of the absorption maximum to a shorter wavelength. ucsb.edu This is often observed for n → π* transitions.

Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, it will be more stabilized by a polar solvent. This reduces the energy gap and shifts the absorption maximum to a longer wavelength. qu.edu.qa This is common for π → π* transitions with significant charge-transfer character.

Studies on other nitroaromatic compounds have shown that increasing solvent polarity can significantly stabilize the first excited singlet state (S₁) relative to triplet states, which can influence the photophysical pathways of the molecule. nih.gov For naphthalene derivatives, photophysical investigations have also revealed notable solvatochromic effects, with red shifts observed in polar solvents, indicating strong interactions with the environment. researchgate.net

While specific experimental or calculated spectral data for this compound in various solvents is not available in the cited literature, the expected trends based on analogous compounds are summarized in the table below. These trends illustrate the general principles of how solvent polarity, as described by the dielectric constant, can influence key electronic properties calculated using continuum solvation models.

SolventDielectric Constant (ε)Expected Dipole Moment (Debye)Expected λ_max Shift (relative to nonpolar solvent)
Cyclohexane2.02BaselineBaseline
Chloroform4.81IncreasedLikely Red Shift (Bathochromic)
Acetone20.7Further IncreasedLikely Red Shift (Bathochromic)
Methanol (B129727)32.7Significantly IncreasedLikely Red Shift (Bathochromic)
Water80.1Most Significant IncreaseLikely Red Shift (Bathochromic)

This table represents expected qualitative trends for this compound based on the behavior of similar aromatic and nitroaromatic compounds in different solvents as studied by continuum solvation models. The direction of the λ_max shift assumes a π → π transition where the excited state is more polar than the ground state.*

Chemical Reactivity, Transformation, and Derivatization Pathways

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that readily participates in esterification, amidation, and reduction reactions, providing pathways to key derivatives.

The carboxylic acid moiety of 2-(naphthalen-2-yl)-4-nitrobenzoic acid can be converted to its corresponding esters through reaction with various alcohols. A common and effective method is Fischer esterification, which involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. To drive the reaction to completion, the water formed during the reaction is typically removed by azeotropic distillation. For instance, reacting this compound with methanol (B129727) under these conditions would yield methyl 2-(naphthalen-2-yl)-4-nitrobenzoate.

Another approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. This method is often milder and avoids the use of strong acids.

Compound NameStructure
This compoundthis compound structure
Methyl 2-(naphthalen-2-yl)-4-nitrobenzoateMethyl 2-(naphthalen-2-yl)-4-nitrobenzoate structure
Ethyl 2-(naphthalen-2-yl)-4-nitrobenzoateEthyl 2-(naphthalen-2-yl)-4-nitrobenzoate structure

The synthesis of amides from this compound involves its reaction with primary or secondary amines. The direct reaction between a carboxylic acid and an amine is generally unfavorable as it leads to a non-reactive ammonium (B1175870) carboxylate salt due to a fast acid-base reaction. chemistrysteps.com To overcome this, the carboxylic acid must first be "activated."

This activation is commonly achieved using coupling agents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. chemistrysteps.comnih.gov These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine to form the amide bond. chemistrysteps.com The reactions are typically performed at room temperature and can produce high yields of the desired amide. chemistrysteps.com For example, coupling this compound with aniline (B41778) using EDC would produce N-phenyl-2-(naphthalen-2-yl)-4-nitrobenzamide.

More recent methods utilize catalysts like titanium tetrafluoride (TiF₄) or diboron (B99234) compounds to promote direct amidation by dehydrative condensation in a refluxing solvent like toluene. nih.govacs.orgrsc.orgacs.org These catalytic methods are considered greener alternatives as they avoid the use of stoichiometric activating agents. acs.org

Compound NameStructure
N-Phenyl-2-(naphthalen-2-yl)-4-nitrobenzamideN-Phenyl-2-(naphthalen-2-yl)-4-nitrobenzamide structure
N-Benzyl-2-(naphthalen-2-yl)-4-nitrobenzamideN-Benzyl-2-(naphthalen-2-yl)-4-nitrobenzamide structure

The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, with lithium aluminum hydride (LiAlH₄) being the most common and effective choice. rsc.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. rsc.orgacs.org In this reaction, the carboxylic acid of this compound is converted to a hydroxymethyl group, yielding (2-(naphthalen-2-yl)-4-nitrophenyl)methanol.

It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are not reactive enough to reduce carboxylic acids or their esters. nih.govrsc.org The reduction proceeds through an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is therefore immediately reduced to the alcohol without being isolated. nih.govacs.org

Compound NameStructure
(2-(Naphthalen-2-yl)-4-nitrophenyl)methanol(2-(Naphthalen-2-yl)-4-nitrophenyl)methanol structure

Reactions Involving the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the molecule's reactivity. It can be selectively reduced or can activate the aromatic ring for certain reactions.

The nitro group of this compound can be selectively reduced to a primary amino group (-NH₂) while leaving the carboxylic acid moiety intact. This transformation yields 4-amino-2-(naphthalen-2-yl)benzoic acid, a valuable synthetic intermediate.

A variety of methods exist for this selective reduction. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common approach. acs.org However, chemoselective methods are often preferred to avoid reduction of other functional groups. These include the use of metals in acidic media, such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid like hydrochloric or acetic acid. acs.org Another effective system employs hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder at room temperature, which provides the corresponding amine in good yield without affecting other reducible groups like carboxylic acids. nih.gov

Compound NameStructure
4-Amino-2-(naphthalen-2-yl)benzoic acid4-Amino-2-(naphthalen-2-yl)benzoic acid structure

While the nitro group itself can participate in certain complex condensations, a more common and synthetically useful pathway involves the condensation reactions of the amino derivative obtained from its reduction. acs.orgacs.orgnumberanalytics.com The resulting aromatic amine, 4-amino-2-(naphthalen-2-yl)benzoic acid, contains a nucleophilic amino group that readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. youtube.compressbooks.pubchemistrysteps.com

This reaction typically occurs under mildly acidic conditions (pH 4-5), where the acid catalyzes the reaction without fully protonating and deactivating the amine nucleophile. youtube.comchemistrysteps.com The condensation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the imine. pressbooks.pubchemistrysteps.com For example, the reaction of 4-amino-2-(naphthalen-2-yl)benzoic acid with benzaldehyde (B42025) would yield the corresponding Schiff base, 4-((benzylideneamino)methyl)-2-(naphthalen-2-yl)benzoic acid. These imine derivatives are versatile intermediates for further synthetic transformations.

Compound NameStructure
BenzaldehydeBenzaldehyde structure
4-((Benzylideneamino)methyl)-2-(naphthalen-2-yl)benzoic acid4-((Benzylideneamino)methyl)-2-(naphthalen-2-yl)benzoic acid structure

The reactivity of this compound is characterized by the dual nature of its two aromatic systems. The benzoic acid ring is rendered electron-poor by the strong electron-withdrawing effects of the nitro (-NO₂) and carboxylic acid (-COOH) groups. Conversely, the naphthalene (B1677914) ring, attached to this electron-deficient system, acts as a comparatively electron-rich component. This electronic dichotomy dictates the preferred sites and types of chemical reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on an aromatic ring, leading to the replacement of a hydrogen atom. masterorganicchemistry.com The feasibility and regioselectivity of this reaction are highly dependent on the nature of the substituents already present on the ring.

On the this compound molecule, the two aromatic rings exhibit starkly different susceptibilities to electrophilic attack.

Naphthalene Ring: The naphthalene system is the more reactive of the two rings towards electrophiles. Naphthalene itself typically undergoes electrophilic attack preferentially at the 1-position (α-position) due to the formation of a more stable carbocation intermediate. pearson.comdocbrown.info In this specific molecule, the attached nitrobenzoic acid group acts as a deactivating meta-director. However, since it is attached at the 2-position, its deactivating influence is spread across the naphthalene system. Electrophilic attack is still predicted to occur on the naphthalene ring, primarily at its own activated α-positions (1, 4, 5, and 8). Steric hindrance from the bulky benzoic acid moiety may influence the distribution of isomers. For instance, nitration with nitric and sulfuric acid would be expected to introduce a second nitro group onto the naphthalene ring. pearson.com

Benzoic Acid Ring: This ring is strongly deactivated towards electrophilic substitution. Both the carboxylic acid and the nitro group are powerful deactivating groups and meta-directors. quora.com Their combined effect makes it very difficult to introduce another substituent onto this ring via an electrophilic pathway. Any attempt at forcing such a reaction would require harsh conditions that would likely degrade the molecule.

Table 1: Summary of Directing Effects for Electrophilic Aromatic Substitution This interactive table summarizes the influence of the primary substituents on the reactivity of the aromatic rings towards electrophiles.

Ring Substituent Effect on Reactivity Directing Influence Predicted Sites of Substitution
Benzoic Acid -COOH Strongly Deactivating Meta Position 5
Benzoic Acid -NO₂ Strongly Deactivating Meta Position 6 (relative to -COOH)
Naphthalene -Aryl Group Deactivating Ortho, Para Positions 1, 3 (ortho); Position 6 (para)

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aromatic rings bearing strong electron-withdrawing groups. libretexts.org This reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

The 4-nitrobenzoic acid portion of the molecule is highly activated for SNAr. The nitro group at the 4-position can effectively stabilize the negative charge that develops during a nucleophilic attack at the positions ortho or para to it. libretexts.orgchemistrysteps.com In the parent molecule, there is no suitable leaving group. However, if a halogen (e.g., F, Cl) were present at the C1 or C3 position of the benzoic acid ring, it would be readily displaced by a variety of nucleophiles.

Common nucleophiles for this type of transformation include:

Alkoxides (e.g., sodium methoxide) to form ethers.

Amines (e.g., piperidine, ammonia) to form substituted anilines.

Thiolates (e.g., sodium thiophenoxide) to form thioethers. chemistrysteps.com

The reaction is generally not feasible on the naphthalene ring unless it is also substituted with powerful electron-withdrawing groups.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions on a Halogenated Derivative This interactive table illustrates potential SNAr products starting from a hypothetical chloro-derivative of the target compound.

Starting Material Nucleophile Reagents Potential Product
1-chloro-2-(naphthalen-2-yl)-4-nitrobenzoic acid Methoxide CH₃ONa, CH₃OH 1-methoxy-2-(naphthalen-2-yl)-4-nitrobenzoic acid
1-chloro-2-(naphthalen-2-yl)-4-nitrobenzoic acid Ammonia NH₃, heat 1-amino-2-(naphthalen-2-yl)-4-nitrobenzoic acid
1-chloro-2-(naphthalen-2-yl)-4-nitrobenzoic acid Thiophenoxide C₆H₅SNa 1-(phenylthio)-2-(naphthalen-2-yl)-4-nitrobenzoic acid

Metalation and Lithiation Strategies

Metalation, particularly lithiation using organolithium reagents like n-butyllithium, is a powerful method for generating carbanions on aromatic rings, which can then react with various electrophiles. The regioselectivity of this deprotonation is often controlled by the most acidic proton or by a directing group.

For this compound, two main strategies could be envisioned, though they are complicated by the molecule's functional groups:

Directed Ortho-Metalation (DoM): The carboxylic acid group, after deprotonation with a suitable base, can direct an organolithium reagent to deprotonate the ortho position. In this case, lithiation would be expected to occur at the C3 position of the benzoic acid ring. However, the presence of the acidic carboxylic proton itself and the electrophilic nature of the nitro group can complicate this reaction, often requiring protection strategies or specific reagents.

Naphthalene Ring Lithiation: The most acidic protons on the naphthalene ring are at the α-positions (1, 4, 5, 8). Direct lithiation might target one of these sites. However, the strong electrophilicity of the nitro group presents a significant challenge, as organolithium reagents can add to nitro groups.

A more viable approach would involve introducing a halogen (e.g., bromine) onto the molecule and then performing a lithium-halogen exchange, which is a more controlled way to generate the desired organolithium intermediate.

Cross-Coupling Reactions for Advanced Molecular Scaffolds

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov To utilize this compound in these reactions, it would typically first be converted into a derivative containing a suitable coupling handle, such as a halide or a boronic acid.

For instance, bromination of the naphthalene ring would yield a precursor suitable for a variety of cross-coupling reactions: nih.gov

Suzuki-Miyaura Coupling: A bromo-derivative could be coupled with an aryl or vinyl boronic acid to introduce new carbon-based substituents. nih.gov

Stille Coupling: Reaction with an organostannane reagent provides another route to C-C bond formation.

Buchwald-Hartwig Amination: This reaction would couple the bromo-derivative with an amine to form a new C-N bond.

Interestingly, recent advances have demonstrated that the nitro group itself can be used as a coupling partner in certain transition-metal-catalyzed reactions, offering a more direct way to functionalize the molecule without prior installation of a halide. researchgate.net

Table 3: Representative Cross-Coupling Reactions on a Functionalized Scaffold This interactive table outlines common cross-coupling reactions that could be performed on a bromo-derivative of the parent compound.

Reaction Name Substrate 1 (from parent compound) Substrate 2 Catalyst System Product Type
Suzuki-Miyaura Bromo-derivative Phenylboronic acid Pd(PPh₃)₄, Base Phenyl-substituted derivative
Heck Bromo-derivative Styrene Pd(OAc)₂, P(o-tol)₃ Styrenyl-substituted derivative
Buchwald-Hartwig Bromo-derivative Aniline Pd₂(dba)₃, Ligand, Base Anilino-substituted derivative
Sonogashira Bromo-derivative Phenylacetylene Pd(PPh₃)₂, CuI, Base Phenylethynyl-substituted derivative

Mechanistic Investigations of Key Chemical Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling their outcomes.

Electrophilic Aromatic Substitution: The mechanism for EAS on the naphthalene ring proceeds through a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion. The attack of an electrophile (e.g., NO₂⁺) disrupts the aromaticity, and a subsequent deprotonation step restores it to form the final product. libretexts.org The stability of this intermediate dictates the regioselectivity, favoring attack at the α-positions of naphthalene.

Nucleophilic Aromatic Substitution: The SNAr mechanism is a two-step process. First, the nucleophile attacks the electron-deficient ring at the carbon bearing the leaving group, forming the negatively charged Meisenheimer complex. libretexts.org This intermediate is stabilized by resonance, with the nitro group playing a key role in delocalizing the charge. In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored. rsc.org

Cross-Coupling Reactions: The catalytic cycle for palladium-catalyzed cross-coupling, such as the Suzuki reaction, generally involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the functionalized substrate, forming a palladium(II) species.

Transmetalation: The organic group from the second coupling partner (e.g., the boronic acid) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. nih.gov

Photochemical Transformations: It is also worth noting that o-nitrobenzyl compounds can undergo photochemical reactions. Upon irradiation with UV light, an intramolecular hydrogen abstraction can occur, leading to the formation of a transient aci-nitro intermediate. researchgate.net While the parent compound is not an o-nitrobenzyl system, functionalization at the C3 position could introduce this type of reactivity.

Supramolecular Chemistry and Crystal Engineering of 2 Naphthalen 2 Yl 4 Nitrobenzoic Acid

Self-Assembly Principles and Crystal Packing Motifs

Hydrogen-Bonding Synthons: The carboxylic acid group is the most powerful hydrogen bond donor and acceptor in the molecule. Carboxylic acids most commonly assemble via the formation of a cyclic hydrogen-bonded dimer, a motif described by the graph-set notation R²₂(8). This synthon is a highly predictable and stable feature in the crystal structures of the vast majority of benzoic acid derivatives. rsc.org In some cases, particularly when influenced by steric factors or competing interactions, a catemer (chain) motif may be observed, but the dimer is the most probable primary structure. ucl.ac.uk

π-π Stacking: The large, electron-rich naphthalene (B1677914) ring provides a significant driving force for π-π stacking interactions. These interactions will play a crucial role in the organization of the hydrogen-bonded dimers into higher-order structures. The packing could adopt various arrangements, such as offset face-to-face or edge-to-face (herringbone) configurations, to maximize van der Waals forces and optimize packing density.

Weak Hydrogen Bonds: The nitro group, while primarily an electron-withdrawing feature, can also act as a weak hydrogen bond acceptor. Aromatic C-H donors from neighboring naphthalene or benzoic acid rings can form C-H···O interactions with the oxygen atoms of the nitro group. These weaker, secondary interactions are vital in consolidating the three-dimensional crystal lattice.

The interplay between the strong, directional hydrogen-bond dimers and the less directional but cumulatively significant π-π stacking and C-H···O interactions will define the final crystal packing motif.

Rational Design of Hydrogen-Bonded Architectures

The rational design of crystalline architectures of 2-(naphthalen-2-yl)-4-nitrobenzoic acid relies on the predictable nature of its primary functional group.

The foundational element for any designed architecture is the carboxylic acid dimer. This R²₂(8) ring is the most energetically favorable and reliable supramolecular synthon available to the molecule. By forming this dimer, the molecule creates a larger, relatively planar supramolecular unit. The design strategy then focuses on how these dimeric units are organized in space.

The design of more complex architectures would involve introducing other molecules capable of forming predictable hydrogen bonds, as discussed in cocrystallization strategies.

Table 1: Potential Supramolecular Synthons for this compound

Synthon Type Interacting Groups Graph Set Description
Homomeric Carboxylic Acid + Carboxylic Acid R²₂(8) A robust cyclic dimer formed by two molecules via O-H···O hydrogen bonds. This is the primary and most expected synthon.
Homomeric Aromatic C-H + Nitro Group - Weak C-H···O interactions that help stabilize the 3D packing of the primary dimeric units.
Heteromeric Carboxylic Acid + Pyridine (B92270) R²₂(7) A strong O-H···N hydrogen bond formed in cocrystals with pyridine-based co-formers. acs.org

Cocrystallization and Salt Formation Strategies

Crystal engineering allows for the modification of a compound's physical properties through the formation of multicomponent crystals, such as cocrystals and salts. For this compound, the acidic carboxylic group is the primary site for forming such assemblies.

Cocrystals: Cocrystals are formed with neutral co-formers through hydrogen bonding. The carboxylic acid group is an excellent hydrogen bond donor, making it highly amenable to cocrystallization with molecules containing strong hydrogen bond acceptor sites. Common co-formers for benzoic acids include compounds with pyridine rings or amide functional groups. nih.govrsc.org For example, co-formers like isonicotinamide (B137802) or nicotinamide (B372718) would be expected to form a robust acid-amide R²₂(8) heterosynthon.

Salt Formation: Salt formation occurs when there is a proton transfer from the acidic molecule to a basic co-former. This typically happens when the difference in pKa between the acid and the conjugate acid of the base (ΔpKa) is greater than 3. Given the acidity of the benzoic acid, strong bases like aliphatic amines or highly basic pyridines could induce proton transfer, resulting in a carboxylate anion and a protonated co-former cation. acs.org The resulting crystal structure would be stabilized by strong, charge-assisted N⁺-H···O⁻ hydrogen bonds.

Studies on the closely related 2-chloro-4-nitrobenzoic acid have shown successful formation of both cocrystals (with isonicotinamide) and salts (with aminopyridines), demonstrating the viability of these strategies. acs.orgnih.gov

Table 2: Potential Co-formers for Cocrystal and Salt Formation

Co-former Type Example Co-former Expected Interaction Resulting Product
Pyridine Isonicotinamide, 4,4'-Bipyridine O-H···N Hydrogen Bond Cocrystal
Amide Nicotinamide, Pyrazinamide Acid-Amide Heterosynthon Cocrystal
Amine (Basic) 2-Aminopyridine, Piperazine N⁺-H···O⁻ Hydrogen Bond (Proton Transfer) Salt

Polymorphism Studies and Relationship to Crystal Packing

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with conformational flexibility. nih.gov this compound is a prime candidate for exhibiting polymorphism due to the rotational freedom around the C-C bond connecting the naphthalene and benzoic acid rings.

The dihedral angle between the two aromatic rings can vary, leading to different molecular conformations. These distinct conformers can then pack in different ways in the crystal lattice, giving rise to polymorphs with different energies, stabilities, melting points, and solubilities. For instance, a more planar conformer might favor a packing arrangement with extensive π-stacking, while a more twisted conformer might adopt a herringbone pattern to minimize steric clash.

Studies on analogous compounds like 2-chloro-4-nitrobenzoic acid have identified at least two polymorphic forms, both of which contain the classic carboxylic acid dimer but differ in their higher-level packing and the number of molecules in the asymmetric unit (Z'). rsc.orgucl.ac.uk It is highly probable that a thorough screening of crystallization conditions for this compound would also yield multiple polymorphic forms.

Influence of Solvent and Crystallization Conditions on Solid-State Forms

The specific solid-state form (polymorph, solvate, or hydrate) obtained from crystallization is highly dependent on the experimental conditions, with the choice of solvent being a critical factor. ucl.ac.uk

Solvent Polarity: Solvents can be broadly classified by their polarity. In non-polar solvents (e.g., hexane (B92381), toluene), the self-association of carboxylic acid molecules to form dimers is highly favored. Crystallization from such solvents would likely yield an unsolvated, stable polymorph.

Hydrogen-Bonding Capability: In solvents that are hydrogen bond acceptors (e.g., acetone, ethyl acetate (B1210297), dimethylformamide), the solvent molecules can compete with the formation of the acid-acid dimer by forming hydrogen bonds directly with the carboxylic acid's O-H group. This can sometimes lead to the crystallization of different polymorphs or solvates (where solvent is included in the crystal lattice). Protic solvents like alcohols can act as both H-bond donors and acceptors, further complicating the interaction landscape.

Crystallization Method: Factors such as the rate of cooling, rate of evaporation, and degree of supersaturation can influence the nucleation of either a thermodynamically stable form or a kinetically favored metastable polymorph. Techniques like slow evaporation, cooling crystallization, and liquid-assisted grinding with different solvents would be essential to explore the full polymorphic landscape of the title compound.

Spectroscopic Analysis of Solid-State Interactions (e.g., Solid-State NMR, IR)

Spectroscopic techniques are indispensable for identifying solid forms and probing the intermolecular interactions within them.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to hydrogen bonding. The formation of the R²₂(8) carboxylic acid dimer results in characteristic spectral features:

A very broad absorption band for the O-H stretch, typically appearing in the 2500–3300 cm⁻¹ region.

A shift of the carbonyl (C=O) stretching frequency to a lower wavenumber (approx. 1680–1710 cm⁻¹) compared to the monomer.

Solid-State Nuclear Magnetic Resonance (SS-NMR): SS-NMR is a powerful, non-destructive technique for characterizing solid forms. Since the chemical shift of a nucleus is highly sensitive to its local electronic environment, different polymorphs will produce different ¹³C and ¹⁵N spectra. Key indicators would include:

The chemical shift of the carboxyl carbon, which would differ between polymorphs due to variations in hydrogen bond geometry.

The carbons of the aromatic rings, which would show distinct shifts depending on the dihedral angle between the rings and the nature of the π-stacking interactions in each polymorph. SS-NMR can readily distinguish between a true polymorph and a solvate and can be used to quantify the composition of mixed-phase samples.

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Notes
Carboxylic Acid (Dimer) O-H stretch 2500 - 3300 Very broad due to strong hydrogen bonding.
Carboxylic Acid (Dimer) C=O stretch 1680 - 1710 Lower frequency than monomeric C=O.
Nitro Group N-O asymmetric stretch 1500 - 1560 Strong, characteristic absorption.
Nitro Group N-O symmetric stretch 1345 - 1385 Strong, characteristic absorption.

Table 4: List of Compounds Mentioned

Compound Name
This compound
2-Chloro-4-nitrobenzoic acid
Nicotinamide
Isonicotinamide
Pyrazinamide
4,4'-Bipyridine
2-Aminopyridine
Piperazine
Oxalic Acid

Advanced Research Applications and Future Directions

Utility as a Building Block and Synthetic Intermediate in Complex Organic Synthesis

The structural features of 2-(Naphthalen-2-YL)-4-nitrobenzoic acid make it a valuable precursor and intermediate in the synthesis of more complex organic molecules.

The naphthalene (B1677914) and nitro-substituted phenyl rings in this compound serve as a foundational scaffold for the construction of larger, polycyclic aromatic systems. The nitro group can be readily converted to other functional groups, such as amines, which can then participate in a variety of coupling and condensation reactions to extend the aromatic system.

Potential Transformations and Applications:

Functional Group TransformationSubsequent ReactionsPotential Advanced Aromatic System
Reduction of Nitro to AmineDiazotization, Sandmeyer ReactionFunctionalized Naphthyl-Biphenyls
Amide CouplingPoly-Aromatic Amides
Buchwald-Hartwig AminationExtended Arylamine Structures
Carboxylic Acid ActivationFriedel-Crafts AcylationFused Polycyclic Aromatic Ketones
Fischer EsterificationFunctionalized Ester Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. The carboxylic acid functionality of this compound makes it a suitable component for MCRs, such as the Ugi and Passerini reactions. These reactions could lead to the synthesis of novel, highly functionalized molecules with potential applications in medicinal chemistry and materials science. orientjchem.orgnih.gov

Exploration in Materials Science and Engineering

The distinct electronic and structural properties of this compound suggest its potential for use in the development of advanced materials.

Organic optoelectronic materials are utilized in devices that interact with light and electricity, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com The extended π-conjugation provided by the naphthalene and biphenyl core of this compound is a key feature for such materials, as it can facilitate charge transport and influence the material's optical properties. ossila.com The presence of the electron-withdrawing nitro group and the electron-donating naphthalene moiety can create a push-pull system, which is often desirable for tuning the electronic and photophysical properties of organic materials.

The carboxylic acid group of this compound allows it to be used as a monomer in the synthesis of polyesters and polyamides. The incorporation of the rigid and bulky naphthyl-nitrophenyl side group into a polymer backbone is expected to influence the material's thermal stability, solubility, and mechanical properties. The nitro group also provides a handle for further post-polymerization modification, allowing for the fine-tuning of the polymer's properties for specific applications.

Predicted Properties of Polymers Incorporating this compound:

Polymer TypeExpected Influence of MonomerPotential Applications
PolyestersIncreased Thermal Stability, Altered Optical PropertiesHigh-Performance Films, Specialty Coatings
PolyamidesEnhanced Rigidity and StrengthAdvanced Engineering Plastics

Coordination Chemistry and Design of Metal-Organic Frameworks (MOFs)

The carboxylate group of this compound can act as a ligand to coordinate with metal ions, leading to the formation of coordination polymers and Metal-Organic Frameworks (MOFs). rsc.orgnih.gov MOFs are a class of porous materials with a crystalline structure composed of metal nodes linked by organic ligands. The properties of MOFs are highly dependent on the nature of the metal and the organic linker.

The use of this compound as a linker in MOF synthesis could result in materials with interesting properties. The large size of the naphthalene group can lead to the formation of large pores within the framework, which is beneficial for applications in gas storage and separation. nih.govresearchgate.net The nitro functionality can introduce specific interactions with guest molecules, potentially enhancing the selectivity of the MOF for certain gases or vapors. mdpi.com

This compound as a Ligand in Metal Complexes

The carboxylic acid group of this compound makes it a prime candidate for use as a ligand in the synthesis of metal complexes. The carboxylate group can coordinate to metal ions in various modes, including monodentate, bidentate chelating, or bridging fashions. This versatility allows for the construction of diverse coordination architectures, from discrete mononuclear complexes to polynuclear clusters and extended coordination polymers. The presence of the bulky naphthalene group could influence the steric environment around the metal center, potentially leading to complexes with unique geometries and reactivities. Furthermore, the nitro group, being a strong electron-withdrawing group, can modulate the electronic properties of the ligand and, consequently, the resulting metal complex.

Structural and Electronic Properties of Metal-Organic Coordination Compounds

Metal-organic coordination compounds, including metal-organic frameworks (MOFs), built from this compound are expected to exhibit interesting structural and electronic properties. The rigid and planar nature of the naphthalene and phenyl rings can lead to the formation of porous frameworks with well-defined channels and cavities. The size and shape of these pores would be dictated by the coordination geometry of the metal ions and the length and orientation of the organic ligand.

The electronic properties of such materials would be influenced by both the metal centers and the organic linkers. The extended π-conjugation of the naphthalene system, in conjunction with the electron-withdrawing nitro group, could result in materials with potential applications in electronics and optoelectronics. For instance, these materials might exhibit interesting photoluminescence properties, with the potential for use in sensing or light-emitting devices.

Table 1: Potential Coordination Modes of this compound in Metal Complexes

Coordination ModeDescriptionPotential Structural Outcome
MonodentateThe carboxylate group binds to a single metal ion through one oxygen atom.Discrete mononuclear complexes
Bidentate ChelatingBoth oxygen atoms of the carboxylate group bind to the same metal ion.Stable five-membered chelate rings
Bidentate BridgingThe carboxylate group bridges two metal ions.Dinuclear or polynuclear complexes, 1D chains
Polydentate BridgingThe carboxylate group bridges more than two metal ions.2D layers or 3D frameworks

Computational Design and Virtual Screening of Novel Analogues

Computational chemistry offers powerful tools for the design and virtual screening of novel analogues of this compound with tailored properties. Density functional theory (DFT) calculations can be employed to predict the geometric and electronic structures of the parent molecule and its derivatives. By systematically modifying the substituents on the naphthalene or benzoic acid rings, it is possible to tune properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for determining the electronic and optical characteristics of the resulting materials.

Virtual screening techniques can then be used to rapidly evaluate large libraries of these computationally designed analogues for their potential performance in specific applications. For example, analogues could be screened for their predicted ability to form stable porous frameworks for gas storage or for their potential as chromophores in dye-sensitized solar cells. This in silico approach can significantly accelerate the discovery of new functional materials by prioritizing the most promising candidates for experimental synthesis and characterization.

Integration into Hybrid Organic-Inorganic Composite Materials

Hybrid organic-inorganic composite materials combine the properties of both organic and inorganic components to achieve functionalities that are not accessible with either material alone. This compound could be integrated into such composites in several ways. For instance, it could be used to functionalize the surface of inorganic nanoparticles, such as silica (B1680970) or titania. The carboxylic acid group can anchor the molecule to the nanoparticle surface, while the naphthalene and nitro-functionalized phenyl groups would impart new properties to the inorganic core.

Such hybrid materials could find applications in areas like catalysis, sensing, and drug delivery. The organic component can provide specific recognition sites or catalytic activity, while the inorganic component can offer high surface area, stability, and dispersibility.

Methodological Advancements in Characterization and Computational Approaches

The thorough investigation of this compound and its derivatives will necessitate the use of advanced characterization techniques and computational methods. Single-crystal X-ray diffraction will be crucial for determining the precise three-dimensional structures of its metal complexes and coordination polymers. Spectroscopic techniques, including NMR, IR, and UV-Vis spectroscopy, will provide valuable information about the bonding and electronic structure of these materials.

On the computational front, the development of more accurate and efficient theoretical models will be essential for predicting the properties of these complex systems. This includes the use of time-dependent DFT (TD-DFT) for studying excited-state properties and molecular dynamics (MD) simulations for understanding the dynamic behavior of these materials, such as gas diffusion in porous frameworks.

Outlook on Future Research Directions and Potential Innovations

The future research on this compound and its derivatives holds considerable promise for innovation across various scientific disciplines. A key direction will be the synthesis and exploration of novel metal-organic frameworks with this ligand, targeting applications in gas separation and storage, particularly for environmentally relevant gases like carbon dioxide. The unique electronic properties conferred by the nitro and naphthalene groups could also be harnessed in the development of new sensors for the detection of specific analytes.

Furthermore, the integration of this compound into functional hybrid materials is a burgeoning area with potential breakthroughs in catalysis and biomedicine. The design of novel analogues through computational methods will continue to be a powerful strategy for discovering materials with enhanced performance and novel functionalities. As synthetic methods become more refined and our understanding of structure-property relationships deepens, this compound and its family of compounds could play a significant role in the next generation of advanced materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Naphthalen-2-YL)-4-nitrobenzoic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling to attach the naphthalene moiety to the benzoic acid core. Nitration is typically performed using HNO₃/H₂SO₄ at controlled temperatures (0–5°C). Optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. DMF), and catalytic systems (e.g., Pd catalysts for coupling reactions). Post-synthesis purification employs recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) .

Q. How is the purity of this compound validated in experimental settings?

  • Methodology : Purity is assessed via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) and melting point determination (observed vs. literature values). Spectroscopic techniques like ¹H/¹³C NMR (in DMSO-d₆) and FT-IR (to confirm nitro and carboxylic acid groups) are standard. Elemental analysis (C, H, N) ensures stoichiometric consistency .

Q. What crystallographic methods are used to determine the structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (SHELXL for refinement) is employed. Crystals are grown via slow evaporation from acetone or DMSO. Data collection parameters include Mo-Kα radiation (λ = 0.71073 Å) and low-temperature (100 K) stabilization. Structural validation uses R-factor analysis (< 0.05) and Hirshfeld surface plots to assess intermolecular interactions .

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